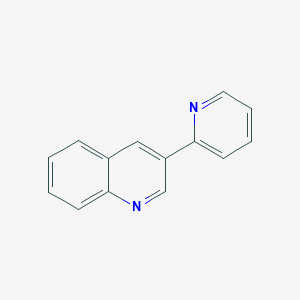

3-Pyridin-2-yl-quinoline

概要

説明

3-Pyridin-2-yl-quinoline is a heterocyclic compound that features a quinoline ring fused with a pyridine ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in medicinal and industrial chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-yl-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 2-chlorobenzaldehyde in the presence of a base can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly .

化学反応の分析

Types of Reactions: 3-Pyridin-2-yl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

科学的研究の応用

Biological Activities

3-Pyridin-2-yl-quinoline and its derivatives exhibit a range of biological activities, making them valuable in drug development. Key areas of interest include:

- Anticancer Activity : Recent studies have shown that pyridine-quinoline hybrids can inhibit PIM-1 kinase, which is implicated in various cancers. For example, certain derivatives demonstrated significant anticancer activity against human prostate cancer cell lines (PC-3), suggesting their potential as therapeutic agents in oncology .

- Antimicrobial Properties : Compounds containing quinoline motifs are known for their broad-spectrum antimicrobial activities. They have been used in the synthesis of various antibiotics, including fluoroquinolones, which are effective against a range of bacterial infections .

- Antimalarial Activity : The quinoline structure is foundational in several antimalarial drugs such as chloroquine and mefloquine. The incorporation of pyridine into quinoline derivatives may enhance their efficacy against malaria parasites .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

- Multicomponent Reactions : Recent advancements have focused on one-pot reactions that yield high purity and yield of quinoline derivatives. For instance, the use of green catalysts has been explored to facilitate the synthesis while minimizing environmental impact .

- Structural Modifications : Researchers have employed various strategies to modify the core structure to enhance biological activity. This includes substituting different functional groups on the pyridine and quinoline rings to optimize interactions with biological targets .

Case Study 1: Anticancer Activity

A study investigated a series of pyridine-quinoline hybrids designed as PIM-1 kinase inhibitors. The results indicated that specific modifications led to increased binding affinity and potency against cancer cell lines, demonstrating the potential for these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new quinoline derivatives with enhanced antimicrobial properties. The study found that certain substitutions on the quinoline core significantly improved activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of 3-Pyridin-2-yl-quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as DNA synthesis or cell division . Additionally, the compound can modulate signaling pathways, influencing cellular responses and functions .

類似化合物との比較

Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the pyridine ring.

Pyridine: A simpler nitrogen-containing heterocycle that forms part of the structure of 3-Pyridin-2-yl-quinoline.

Isoquinoline: A structural isomer of quinoline with different chemical properties.

Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical reactivity and biological activity. The presence of both quinoline and pyridine rings allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .

生物活性

3-Pyridin-2-yl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of pyridine and quinoline derivatives. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions. The following table summarizes some synthetic routes:

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 85 | 150 °C, 10 min |

| Solvent-free condensation | 78 | Room temperature, 24 hours |

| Traditional reflux method | 70 | Reflux, 6 hours |

Biological Activities

This compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines. For instance, a study highlighted its potent inhibition against PIM-1 kinase, which is implicated in prostate cancer progression. The compound induced apoptosis in PC-3 cells by activating caspases 3 and 7, leading to significant cell death at low micromolar concentrations .

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.9 | PIM-1 kinase inhibition |

| MCF7 (Breast) | 1.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 2.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its efficacy against resistant strains .

Table: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Escherichia coli | 2.5 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of PIM kinases, disrupting signaling pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.

- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been observed in cancer cells treated with this compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Prostate Cancer Study : A recent clinical trial investigated the effects of a derivative on patients with advanced prostate cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard treatments .

- Tuberculosis Treatment : In a preclinical model, the compound demonstrated superior efficacy against drug-resistant strains of Mycobacterium tuberculosis compared to conventional antibiotics .

特性

IUPAC Name |

3-pyridin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKFREVCMKPUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。